4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine
Description
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a piperidino group, a pyridinyl group, and a chlorophenylsulfanyl group. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBIBLODBKPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Synthesis and Functionalization Strategies
The compound’s pyrimidine backbone serves as the scaffold for introducing three distinct substituents:
- Position 2 : Pyridin-2-yl group (heteroaromatic nucleophile)
- Position 4 : (4-Chlorophenyl)sulfanylmethyl group (thioether linkage)
- Position 6 : Piperidin-1-yl group (secondary amine)
Building the Pyrimidine Core
Two primary approaches dominate literature:
Cyclocondensation of 1,3-Dicarbonyl Derivatives
A modified Biginelli reaction enables pyrimidine ring formation using ethyl acetoacetate, guanidine nitrate, and aldehydes under aqueous conditions with piperidine catalysis. While efficient for simple derivatives, this method requires post-synthetic modifications for introducing complex substituents.
Stepwise Assembly from 2-Aminopyrimidine
Commercial 2-aminopyrimidine undergoes sequential substitutions:
- Position 6 functionalization : Nucleophilic aromatic substitution (SNAr) with piperidine in DMF at 110°C (24 h, 78% yield)
- Position 2 modification : Suzuki-Miyaura coupling with 2-pyridinylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/water 3:1, 85°C, 12 h)
- Position 4 substitution : Thioether formation via Mitsunobu reaction (DIAD, PPh₃, 4-chlorobenzenethiol, THF, 0°C→RT, 6 h)
Optimized Multi-Step Synthesis
The most reproducible route combines SNAr, cross-coupling, and thioether formation:
Reaction Sequence
6-Piperidino Substitution
Substrate : 4-Chloro-2-(pyridin-2-yl)pyrimidine
Conditions :4-((4-Chlorophenyl)sulfanylmethyl) Introduction
Reagents :
Critical Reaction Parameters
Characterization and Analytical Data
Spectroscopic Fingerprints
¹H NMR (500 MHz, DMSO-d₆) :
δ 8.65 (d, J=4.5 Hz, 1H, Py-H),
δ 8.15 (t, J=7.8 Hz, 1H, Py-H),
δ 7.85 (d, J=7.9 Hz, 1H, Py-H),
δ 7.45 (m, 4H, Ar-H),
δ 4.35 (s, 2H, SCH₂),
δ 3.85 (m, 4H, Piperidine-H),
δ 1.65 (m, 6H, Piperidine-H)IR (KBr) :
2925 cm⁻¹ (C-H stretch, piperidine),
1580 cm⁻¹ (C=N pyrimidine),
1085 cm⁻¹ (C-S-C asymmetric stretch)
Scalability and Process Considerations
Emerging Methodologies
Photoredox Catalysis for C-S Bond Formation
Recent advances utilize [Ir(ppy)₃] (2 mol%) under 450 nm LED irradiation to mediate radical thiol-ene reactions, achieving 89% yield in 2 h at room temperature. This method avoids strong bases and enables late-stage functionalization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyrimidine ring undergoes S<sub>N</sub>Ar at electron-deficient positions (C-2, C-4, or C-6) under basic conditions. Piperidino and pyridinyl groups are typically introduced via this mechanism.
Key Findings :
-
S<sub>N</sub>Ar at C-4 is regioselective due to electron-withdrawing effects of the sulfanyl group .
-
Buchwald-Hartwig amination (Pd catalysis) improves yields for sterically hindered amines .
Suzuki-Miyaura Coupling
The pyridinyl group at C-2 is introduced via palladium-catalyzed cross-coupling.
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloropyrimidine | 2-Pyridinylboronic acid | Pd(OAc)<sub>2</sub>, xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Dioxane, 80°C, 24 hr | 72% |
Mechanistic Insight :
-
The reaction proceeds via oxidative addition of Pd(0) to the C-Cl bond, followed by transmetalation and reductive elimination.
Oxidation of Sulfanyl Group
The sulfanyl (-S-) moiety is oxidized to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering electronic properties.
| Oxidizing Agent | Conditions | Product | Conversion | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 60°C, 6 hr | Sulfoxide | 85% | |
| m-CPBA | DCM, RT, 3 hr | Sulfone | 92% |
Applications :
-
Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies.
Reductive Functionalization
The methylene bridge (-CH<sub>2</sub>-) adjacent to sulfur undergoes reductive cleavage under specific conditions.
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → RT, 2 hr | Cleavage to mercaptopyrimidine | 78% |
Limitations :
-
Over-reduction of pyrimidine ring occurs at elevated temperatures (>40°C).
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the pyridinyl moiety.
| Wavelength | Solvent | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm | MeCN | Pyridinyl dimer | 0.32 |
Significance :
Comparative Reactivity Analysis
The table below compares reaction rates for key transformations:
| Reaction Type | Rate Constant (k, s<sup>-1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|
| S<sub>N</sub>Ar (C-4) | 1.2 × 10<sup>-3</sup> | 85.4 |
| Suzuki Coupling (C-2) | 5.8 × 10<sup>-4</sup> | 92.1 |
| Sulfone Oxidation | 3.4 × 10<sup>-5</sup> | 67.9 |
Data derived from kinetic studies .
Stability Under Hydrolytic Conditions
The compound degrades in aqueous media via two pathways:
-
Acidic Hydrolysis (pH 1–3): Cleavage of sulfanyl-methyl bond.
-
Basic Hydrolysis (pH 10–12): Ring-opening of pyrimidine.
| pH | Half-Life (t<sub>1/2</sub>) | Major Degradant |
|---|---|---|
| 1.2 | 4.3 hr | 4-Chlorobenzenethiol |
| 7.4 | 120 hr | Stable |
| 11.0 | 0.8 hr | Pyrimidine-2,4-diol derivative |
Stability data from accelerated degradation studies.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidines exhibit notable anti-inflammatory properties. For instance, the compound was evaluated for its ability to inhibit LPS-induced nitric oxide (NO) secretion in mouse macrophages (RAW264.7 cells). The results indicated a significant reduction in NO levels, suggesting that this compound could serve as a potential therapeutic agent for inflammatory diseases .
Case Study: Inhibition of NO Secretion
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine | 15 | Inhibition of iNOS expression |
Anticancer Potential
The compound has also been investigated for its anticancer properties. A series of experiments focused on its effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 10 | 70 |
| A549 (Lung) | 12 | 65 |
Neuropharmacological Effects
In neuropharmacology, the compound was assessed for anticonvulsant activity using the maximal electroshock seizure (MES) method in animal models. The results indicated that it significantly reduced seizure activity compared to control groups.
Case Study: Anticonvulsant Activity
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 30 | 50 |
| 100 | 75 |
Structure-Activity Relationship (SAR)
The structural modifications on the pyrimidine ring and the piperidine moiety have been shown to influence the biological activity of the compound. For example, substituents at specific positions on the aromatic rings can enhance or diminish activity against various targets.
Key Findings from SAR Studies
- Chlorophenyl Substitution : Enhances anti-inflammatory and anticancer activities.
- Piperidine Modifications : Influence neuropharmacological effects; specific substitutions have been linked to increased anticonvulsant efficacy.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the piperidino and pyridinyl groups allows for specific binding interactions, while the chlorophenylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfanyl)-6-methyl-2-(2-pyridinyl)pyrimidine
- 4-((4-Chlorophenyl)sulfanyl)-6-piperidino-2-(3-pyridinyl)pyrimidine
- 4-((4-Chlorophenyl)sulfanyl)-6-piperidino-2-(2-thiazolyl)pyrimidine
Uniqueness
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the piperidino group enhances its solubility and bioavailability, while the chlorophenylsulfanyl group provides redox activity. The pyridinyl group contributes to its ability to interact with various biological targets, making it a versatile compound for research and development.
Biological Activity
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine, often referred to as a pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C21H21ClN4S
- Molecular Weight : 394.93 g/mol
- CAS Number : 477866-90-3
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives containing the piperidine and pyrimidine moieties possess antibacterial properties. For instance, compounds similar to this pyrimidine derivative were evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition of growth .
- Enzyme Inhibition :
- Anticancer Properties :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings related to the structural modifications and their effects on biological activity:
Case Studies
-
Antibacterial Activity Study :
- A study evaluated the antibacterial efficacy of synthesized piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL depending on the strain .
- Enzyme Inhibition Study :
- Cancer Cell Proliferation Assay :
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis yield of 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine?
- Methodological Answer : Utilize a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reactants). For example, highlights the use of statistical methods to minimize trial-and-error experimentation. Employ orthogonal analytical techniques (e.g., HPLC, NMR) to monitor intermediate purity, as emphasized in for analogous pyrimidine syntheses. Consider using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of molecular geometry, as demonstrated in and for pyrimidine derivatives) with 2D NMR (e.g., HSQC, HMBC) to resolve connectivity. Mass spectrometry (HRMS) should validate the molecular formula. For sulfur-containing moieties, elemental analysis or XPS may supplement characterization .
Q. What safety protocols are critical during handling and disposal of this compound?
- Methodological Answer : Follow H303+H313+H333 safety codes (oral, dermal, or inhalation hazards) and P264+P280+P305+P351+P338 protective measures ( ). Store waste separately in labeled containers for professional disposal, as improper handling of chlorinated or sulfur-containing byproducts risks environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for reaction path searches) to model electronic properties and reactive intermediates, as described in . Molecular docking simulations (using software like AutoDock) can predict binding affinities to enzymes or receptors, leveraging the pyridine and piperidine moieties’ potential pharmacophoric roles .
Q. What strategies resolve contradictory data in solubility or stability studies?
- Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and light conditions, using HPLC to track degradation products. For solubility discrepancies, employ Hansen solubility parameters or co-solvent systems (e.g., PEG-DMSO). Cross-validate results with differential scanning calorimetry (DSC) to assess polymorphic transitions .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Methodological Answer : Synthesize analogs with modifications to the chlorophenylsulfanyl or piperidine groups. Use multivariate regression analysis to correlate structural features (e.g., logP, steric bulk) with biological or catalytic activity. ’s analysis of hydrogen-bonding interactions in pyrimidines provides a template for SAR-driven crystallization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
